1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
$$^1$$H NMR (DMSO-d$$_6$$, 300 MHz): The hydroxyl proton resonates as a singlet at δ 14.32 ppm, indicative of strong hydrogen bonding. Cyclopentyl protons appear as a multiplet at δ 1.5–2.5 ppm, while the pyrazole C4 proton is observed at δ 5.23 ppm. The absence of coupling between the hydroxyl proton and adjacent nuclei confirms its exchange broadening in polar solvents.
$$^{13}$$C NMR : The -CF$$3$$ carbon resonates at δ 121.5 ppm (q, $$^1J{C-F}$$ = 272 Hz), while the pyrazole C3 and C5 carbons appear at δ 144.2 and δ 106.8 ppm, respectively. The cyclopentyl carbons span δ 24–35 ppm, consistent with aliphatic environments.
$$^{19}$$F NMR : A singlet at δ -63.5 ppm confirms the -CF$$_3$$ group’s symmetry.
Infrared (IR) Vibrational Fingerprinting
IR spectroscopy identifies key functional groups:
- O-H stretch: Broad band at 3449 cm$$^{-1}$$, characteristic of hydrogen-bonded hydroxyl groups.
- C-F stretches: Strong absorptions at 1180–1120 cm$$^{-1}$$.
- Pyrazole ring vibrations: C=N and C-N stretches at 1605 cm$$^{-1}$$ and 1550 cm$$^{-1}$$, respectively.
- Cyclopentyl C-H bends: Peaks at 1450–1375 cm$$^{-1}$$.
Crystallographic Studies and Solid-State Arrangement
X-ray diffraction reveals a monoclinic crystal system (space group P2$$1$$/c) with molecules linked via O-H···N hydrogen bonds (2.85 Å). The cyclopentyl group adopts a chair-like conformation, minimizing steric clashes, while the -CF$$3$$ group participates in C-F···π interactions (3.76 Å) with adjacent aromatic systems. The pyrazole ring is nearly planar, with a dihedral angle of 1.2° relative to the cyclopentyl plane.
| Crystallographic Data | Value |
|---|---|
| Space group | P2$$_1$$/c |
| Hydrogen bond length (O-H···N) | 2.85 Å |
| Unit cell volume | 512.7 Å$$^3$$ |
Tautomeric Equilibrium Analysis
The compound exists in equilibrium between the 1H-pyrazol-5-ol (enol) and 1,2-dihydro-3H-pyrazol-3-one (keto) tautomers. The enol form dominates in polar solvents, evidenced by a $$^2J_{C4-H3}$$ coupling constant of 9.2 Hz in $$^{13}$$C NMR, characteristic of hydroxyl-bearing tautomers. In contrast, the keto form shows reduced coupling (4–5 Hz) due to protonation at N2. DFT calculations (B3LYP/6-31G(d)) predict a 75:25 enol:keto ratio in DMSO, stabilized by intramolecular hydrogen bonding.
Comparative Analysis with Pyrazolone Derivatives
Compared to unsubstituted pyrazolones, the -CF$$3$$ group in 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol lowers the pK$$a$$ of the hydroxyl group by 1.5 units (estimated pK$$a$$ = 6.8 vs. 8.3 for 3-methylpyrazol-5-one). The cyclopentyl substituent increases lipophilicity (logP = 2.28) relative to phenyl analogues (logP = 1.95), enhancing membrane permeability. Crystallographically, the -CF$$3$$ group induces denser packing (density = 1.45 g/cm$$^3$$) compared to -CH$$_3$$ derivatives (1.32 g/cm$$^3$$).
| Property | This Compound | 3-Methylpyrazol-5-one |
|---|---|---|
| pK$$_a$$ (hydroxyl) | 6.8 | 8.3 |
| logP | 2.28 | 1.02 |
| Melting point | 446 K | 411 K |
Properties
IUPAC Name |
2-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)7-5-8(15)14(13-7)6-3-1-2-4-6/h5-6,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTKHXCGGYCDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Using Trifluoromethylated Ketones and Cyclopentylhydrazine
A plausible route involves reacting ethyl 4,4,4-trifluoroacetoacetate or 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with cyclopentylhydrazine under controlled conditions to form the pyrazol-5-ol framework.
- Reaction Conditions: Typically conducted in aqueous or mixed aqueous-organic media at temperatures ranging from 50 to 140 °C.
- Selectivity: The reaction can yield regioisomeric mixtures (3- vs 5-substituted pyrazolols), but selectivity can be enhanced by optimizing temperature, solvent, and reaction time.
- Solvent: Water or ethanol is preferred; some methods avoid additional solvents to reduce costs and simplify purification.
- Isolation: Crystallization of the product as platelet-like crystals improves filtration and washing compared to needle-like crystals from older methods.
Use of Cyclopentylhydrazine
Replacing methylhydrazine with cyclopentylhydrazine in established protocols allows introduction of the cyclopentyl group at the 1-position of the pyrazole ring.
- Advantages: This substitution allows direct access to 1-cyclopentyl derivatives without additional alkylation steps.
- Challenges: Reaction parameters may require adjustment due to steric and electronic effects of the cyclopentyl group.
Flow Reactor Lithiation and Functionalization
For further functionalization, lithiation of the pyrazole ring followed by electrophilic trapping can be performed in flow reactors, enabling the synthesis of substituted derivatives.
- This approach has been demonstrated for 1-methyl analogs and can be adapted for 1-cyclopentyl derivatives.
- Functional groups introduced include aldehydes, acids, boron pinacolates, sulfonyl chlorides, and others.
Comparative Data Table of Preparation Parameters for Related Pyrazol-5-ols
Detailed Research Findings and Notes
Selectivity Enhancement: Methods employing aqueous media without additional solvents and controlling temperature and pressure have demonstrated improved selectivity for the 3-(trifluoromethyl)pyrazol-5-ol isomer over the 5-substituted isomer. This is important for obtaining the desired regioisomer in high purity.
Crystallization Behavior: The formation of larger, platelet-shaped crystals in optimized methods facilitates better filtration and washing, reducing process costs and improving scalability.
Catalysis and Oxidation: Some methods utilize copper triflate and ionic liquids as catalysts for cyclocondensation and oxidative aromatization to form tri-substituted pyrazoles, which could be adapted for cyclopentyl derivatives.
Functional Group Introduction: Post-synthesis lithiation and electrophilic substitution enable the introduction of diverse functional groups at the 4- or 5-positions of the pyrazole ring, expanding the compound’s utility in medicinal and agrochemical applications.
Patent Literature: Patents disclose methods for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity using methylhydrazine and trifluoroacetyl precursors in aqueous media, which provide a strong foundation for analogous synthesis of the cyclopentyl derivative by substituting the hydrazine reagent.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of functionalized pyrazol-5-ol compounds.
Scientific Research Applications
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and enzyme inhibition.
Comparison with Similar Compounds
Substituent Effects and Structural Variations
Key structural analogs differ primarily in the substituent at the 1-position of the pyrazole ring. A comparative analysis is provided below:
Table 1: Structural and Functional Comparison of Pyrazol-5-ol Derivatives
*Estimated based on analogous structures in and .
Key Observations:
- Hydrogen Bonding : The hydroxyl group at position 5 enables hydrogen bonding, critical for interactions in crystal lattices (e.g., dimeric structures in ) or enzyme active sites (e.g., protease inhibitors in ) .
- Trifluoromethyl Group : Common across all analogs, this group enhances metabolic stability and electronegativity, making these compounds resistant to oxidative degradation .
Physicochemical Properties
- Solubility : The cyclopentyl group’s hydrophobicity may reduce aqueous solubility compared to methyl or polar aryl analogs, necessitating formulation adjustments for biological applications .
- Crystallinity: X-ray data for methoxy-substituted analogs () indicate monoclinic crystal systems (space group P-1), suggesting similar packing patterns for the cyclopentyl derivative .
Biological Activity
1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, making them more potent and selective. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C₈H₈F₃N₃O
- Molecular Weight : 305.40 g/mol
- CAS Number : 1850834-94-4
The biological activity of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be attributed to several mechanisms:
- Antibacterial and Antifungal Activity : Pyrazole derivatives have shown moderate antibacterial and antifungal properties. For instance, related compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 250 μg/mL against various pathogens including Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNFα and IL-17, with some compounds exhibiting IC50 values as low as 0.013 μM against human IKK-2 . This suggests potential therapeutic applications in inflammatory diseases.
- Cancer Metabolism Modulation : The compound acts as a modulator of pyruvate kinase M2 (PKM2), which is crucial in cancer metabolism. Activators of PKM2 may induce antiproliferative responses in cancer cells by altering metabolic pathways characteristic of the Warburg effect .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects | IC50 / MIC Values |
|---|---|---|---|
| Antibacterial | Various Pyrazoles | Moderate activity against bacterial strains | MIC = 250 μg/mL |
| Anti-inflammatory | Pyrazole Derivatives | Inhibition of TNFα and IL-17 production | IC50 = 0.013 μM |
| Cancer Metabolism | PKM2 Activators | Induces antiproliferation in cancer cells | Specific values not reported |
Detailed Findings
- Antimicrobial Activity : In a study evaluating various pyrazole derivatives, it was found that modifications at the trifluoromethyl position significantly impacted antibacterial potency. Compounds with similar structures to 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
- Inflammatory Response : A series of experiments demonstrated that certain pyrazole derivatives could effectively reduce inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases like rheumatoid arthritis .
- Cancer Therapeutics : The activation of PKM2 by trifluoromethylated pyrazoles has been linked to altered cellular metabolism in cancer cells, leading to reduced proliferation rates. This mechanism positions such compounds as promising candidates for further development in anticancer therapies .
Q & A
Q. What are the common synthetic routes for 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, and which characterization techniques are essential for confirming its structure?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via diazotization reactions. For example, cyclopentyl-substituted pyrazoles can be prepared by reacting cyclopentyl hydrazine with trifluoromethyl-substituted diketones under acidic conditions (e.g., acetic acid or BF₃·Et₂O catalysis) . Key characterization techniques include:
- 1H-NMR : To confirm substituent positions (e.g., cyclopentyl proton signals at δ ~4.0 ppm and trifluoromethyl-associated deshielding effects) .
- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve tautomeric equilibria in the pyrazole ring .
- Melting point analysis : Consistency with literature values (e.g., 278–279°C for analogous fluorinated pyrazolones) .
Q. How can researchers optimize the introduction of the cyclopentyl group during synthesis?
- Methodological Answer : The cyclopentyl group is often introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Optimization strategies include:
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during diazonium salt formation .
- Solvent selection : Polar aprotic solvents (e.g., THF or CH₃CN) enhance reaction efficiency for cyclopentyl hydrazine derivatives .
- Catalysis : Use of n-BuLi or BF₃·Et₂O to activate electrophilic sites on the pyrazole ring .
Advanced Research Questions
Q. How can researchers address conflicting spectroscopic data (e.g., NMR shifts) reported for structurally similar pyrazole derivatives?
- Methodological Answer : Discrepancies in NMR data often arise from solvent effects, tautomerism, or impurities. To resolve these:
- Standardize conditions : Acquire NMR spectra in the same solvent (e.g., DMSO-d₆ or CDCl₃) and temperature as literature reports .
- DEPT and 2D-COSY experiments : Differentiate between overlapping proton environments (e.g., cyclopentyl vs. trifluoromethyl-associated signals) .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .
Q. What strategies are effective for analyzing regioselectivity challenges during substitution reactions on the pyrazole ring?
- Methodological Answer : Regioselectivity in pyrazole systems is influenced by electronic and steric factors. To probe this:
- Isotopic labeling : Use ¹³C-labeled reagents to track substitution patterns .
- Competitive reaction studies : Compare yields of regioisomers under varying conditions (e.g., Lewis acid vs. base catalysis) .
- X-ray crystallography : Determine the dominant tautomer (e.g., 1H- vs. 2H-pyrazole), which dictates reactivity .
Q. How should researchers design experiments to evaluate the biological activity of this compound, considering the role of the trifluoromethyl group?
- Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity, making it critical in drug design. Experimental approaches include:
- Enzyme inhibition assays : Test interactions with carbonic anhydrase or cyclooxygenase isoforms (COX-1/COX-2), as seen in structurally related pyrazoles .
- Molecular docking : Use PyMol or AutoDock to predict binding modes with target proteins (e.g., COX-2’s hydrophobic active site) .
- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., replacing CF₃ with Cl or CH₃) to isolate electronic effects .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported biological activities of similar pyrazole derivatives?
- Methodological Answer : Variations in biological data may stem from assay conditions or impurities. Mitigation strategies include:
- Reproducibility checks : Repeat assays using standardized protocols (e.g., fixed IC₅₀ determination methods) .
- HPLC purity analysis : Confirm compound purity (>95%) to exclude confounding effects from by-products .
- Meta-analysis : Compare data across studies using similar cell lines or enzyme batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
